(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride
Description
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a fluorophenoxy group at the para-position of the phenyl ring attached to a methanamine backbone. Its molecular formula is C₁₃H₁₁ClFNO, with a molecular weight of 267.69 g/mol. This compound is structurally analogous to intermediates used in pharmaceuticals, particularly central nervous system (CNS) agents, where fluorine atoms enhance metabolic stability and blood-brain barrier penetration .
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPBFAWEGABEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving protein interactions and functions.
Medicine: It is used in the development of pharmaceutical compounds and in drug discovery research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Score* |
|---|---|---|---|---|---|
| (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride | 4-Fluoro-phenoxy | C₁₃H₁₁ClFNO | 267.69 | Electron-withdrawing fluorine at para-phenoxy | 1.00 (Reference) |
| (3-Phenoxyphenyl)methanamine hydrochloride | Phenoxy | C₁₃H₁₂ClNO | 253.70 | Unsubstituted phenoxy; neutral electron density | 0.97 |
| (3-(4-Methoxyphenoxy)phenyl)methanamine hydrochloride | 4-Methoxy-phenoxy | C₁₄H₁₄ClNO₂ | 283.72 | Electron-donating methoxy at para-phenoxy | 0.97 |
| [3-(4-Methylphenyl)phenyl]methanamine hydrochloride | 4-Methyl-phenyl | C₁₄H₁₆ClN | 233.74 | Lipophilic methyl group; no oxygen linkage | 0.95 |
| {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride | 3-Fluoro-phenoxymethyl | C₁₄H₁₅ClFNO | 267.73 | Fluorine at meta-phenoxy; methylene spacer | 0.93 |
| (4-(tert-Butyl)phenyl)methanamine hydrochloride | tert-Butyl | C₁₁H₁₈ClN | 199.72 | Steric tert-butyl group; aliphatic bulk | 0.85 |
*Similarity scores based on structural alignment and substituent topology .
Electronic and Steric Effects
Fluorine vs. Methoxy Substituents: The 4-fluoro group in the target compound increases ring electron deficiency, enhancing resistance to oxidative metabolism compared to the electron-rich 4-methoxy analogue. This difference may translate to longer half-lives in vivo . Methoxy groups (e.g., (3-(4-Methoxyphenoxy)phenyl)methanamine hydrochloride) increase lipophilicity but may reduce target selectivity due to enhanced non-specific binding .
Pharmacological Implications
- CNS Applications : Fluorinated analogues like the target compound are prioritized in CNS drug design due to fluorine's ability to enhance bioavailability and BBB penetration .
- Metabolic Stability: The 4-fluoro group reduces CYP450-mediated metabolism compared to non-halogenated analogues (e.g., (3-phenoxyphenyl)methanamine hydrochloride), which may undergo rapid hydroxylation .
- Receptor Binding : Electron-withdrawing groups (e.g., fluorine) can strengthen hydrogen-bonding interactions with target receptors, while electron-donating groups (e.g., methoxy) may disrupt such interactions .
Biological Activity
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as:
This compound features a fluorinated phenyl group, which is often associated with enhanced biological activity.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria.
Minimum Inhibitory Concentration (MIC)
The effectiveness of the compound can be quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes MIC values against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Bacillus cereus | 500 |
| Pseudomonas aeruginosa | 1000 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity.
Case Study
A study published in Journal of Fungi reported that the compound showed promising antifungal effects against Candida albicans and Aspergillus niger with inhibition zones measuring up to 20 mm at a concentration of 100 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines.
In Vitro Studies
In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be 15 µM and 20 µM, respectively.
Mechanistic Insights
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
- Synthesis and Characterization : The synthesis of this compound was achieved through nucleophilic substitution reactions involving appropriate precursors. Characterization was performed using NMR and mass spectrometry techniques.
- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring, such as substituting different halogens or functional groups, have been shown to influence the biological activity significantly. For example, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts.
- Comparative Studies : A comparative study with known antibacterial agents revealed that while this compound is less potent than traditional antibiotics like tetracycline, it shows a unique profile that could be beneficial in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
